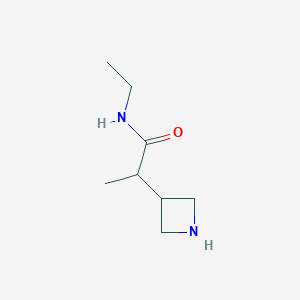![molecular formula C13H18O3 B12070153 {3-[(Oxan-4-yl)methoxy]phenyl}methanol](/img/structure/B12070153.png)
{3-[(Oxan-4-yl)methoxy]phenyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-[(Oxan-4-yl)methoxy]phenyl}methanol is an organic compound with the molecular formula C13H18O3. . This compound features a phenyl ring substituted with a methanol group and an oxan-4-ylmethoxy group, making it a versatile molecule in organic synthesis and various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Oxan-4-yl)methoxy]phenyl}methanol typically involves the reaction of 3-hydroxybenzyl alcohol with tetrahydropyran-4-methanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the ether bond .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
{3-[(Oxan-4-yl)methoxy]phenyl}methanol undergoes various types of chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of 3-[(tetrahydro-2H-pyran-4-yl)methoxy]benzaldehyde or 3-[(tetrahydro-2H-pyran-4-yl)methoxy]benzoic acid.
Reduction: Formation of 3-[(tetrahydro-2H-pyran-4-yl)methoxy]phenylmethane.
Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
{3-[(Oxan-4-yl)methoxy]phenyl}methanol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of {3-[(Oxan-4-yl)methoxy]phenyl}methanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
{3-[(Tetrahydro-2H-pyran-4-yl)methoxy]benzenemethanol}: A closely related compound with similar structural features.
{3-(4-methoxy-phenyl)-isoxazol-5-yl]-methanol}: Another compound with a methoxyphenyl group, but with different functional groups and properties.
Uniqueness
{3-[(Oxan-4-yl)methoxy]phenyl}methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its oxan-4-ylmethoxy group provides additional stability and versatility in various chemical reactions compared to similar compounds.
Propiedades
Fórmula molecular |
C13H18O3 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
[3-(oxan-4-ylmethoxy)phenyl]methanol |
InChI |
InChI=1S/C13H18O3/c14-9-12-2-1-3-13(8-12)16-10-11-4-6-15-7-5-11/h1-3,8,11,14H,4-7,9-10H2 |
Clave InChI |
XGIVKVLBKJDZHL-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1COC2=CC=CC(=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(17-Acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12070084.png)

![6-(4-Fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12070093.png)







![sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tridecanoyloxypropyl] phosphate](/img/structure/B12070127.png)
![7-Iodothieno[3,2-b]pyridine](/img/structure/B12070129.png)


